6-Bromo-4-(piperazin-1-yl)quinazoline
Description
Significance of Nitrogen Heterocycles in Drug Discovery
Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are of immense importance in the field of drug discovery. An analysis of FDA-approved drugs reveals that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their significance in pharmaceutical design.
The prevalence of nitrogen heterocycles in biologically active compounds can be attributed to several factors. Their structures are widespread in nature, forming the core of essential molecules like alkaloids, vitamins, and hormones. The presence of nitrogen atoms allows these molecules to form crucial hydrogen bonds with biological targets such as enzymes and receptors, which is often a key mechanism of their therapeutic action. This ability to interact with biological systems makes them a favored choice for chemists designing new drugs to treat a vast array of diseases.
Overview of Quinazoline (B50416) Derivatives as a Privileged Scaffold
Within the large family of nitrogen heterocycles, the quinazoline ring system is recognized as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug development. The quinazoline structure consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.com
This fused heterocyclic system has been the foundation for compounds demonstrating a wide spectrum of pharmacological activities. nih.govresearchgate.net These include anticancer, anti-inflammatory, antibacterial, antiviral, antihypertensive, and analgesic properties, among others. mdpi.comresearchgate.net The versatility of the quinazoline core allows for chemical modifications at various positions, enabling scientists to fine-tune the biological activity and create derivatives targeted against specific diseases. nih.gov
Historical and Current Relevance of Quinazoline Pharmacophores
The first synthesis of quinazoline was reported in the late 19th century. mdpi.com However, its significance in medicinal chemistry truly began with the discovery of naturally occurring quinazoline alkaloids, such as Vasicine, isolated from plants. mdpi.com These natural products demonstrated the potential biological activity of the quinazoline core.
In recent decades, research into synthetic quinazoline derivatives has exploded, leading to the development of several clinically successful drugs. nih.gov A particularly notable area of success has been in oncology. Many modern anticancer drugs are based on the quinazoline scaffold, functioning as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR). nih.gov Drugs like Gefitinib (B1684475) and Erlotinib (B232), which are used to treat certain types of cancer, feature the quinazoline core structure. nih.gov This demonstrates the enduring relevance of the quinazoline pharmacophore, from its roots in natural product chemistry to its current role in cutting-edge targeted cancer therapies. nih.gov
Contextualizing 6-Bromo-4-(piperazin-1-yl)quinazoline within Quinazoline Research
The compound this compound serves as a specific example within the vast field of quinazoline research, illustrating a common strategy in medicinal chemistry: the strategic modification of a privileged scaffold to explore and optimize biological activity. This particular structure is defined by two key modifications to the basic quinazoline ring: a bromine atom at the 6-position and a piperazine (B1678402) ring at the 4-position.
The inclusion of a halogen atom, such as bromine, at the 6-position of the quinazoline ring is a well-established tactic in the design of new therapeutic agents. nih.gov Studies have shown that this modification can significantly enhance the anticancer effects of quinazoline derivatives. nih.gov The bromine atom can influence the compound's electronic properties and its ability to bind to target proteins.
Furthermore, the piperazine moiety is a common functional group incorporated into many biologically active compounds, including numerous quinazoline derivatives. mdpi.com Its presence can improve a compound's pharmacological properties. Quinazoline derivatives featuring a piperazine ring have been investigated for various therapeutic applications, particularly as anticancer agents that inhibit protein kinases. mdpi.com Therefore, this compound represents a logical combination of pharmacophoric elements—the privileged quinazoline core, a potency-enhancing bromo-substituent, and a frequently utilized piperazine group—making it a compound of interest for further investigation in drug discovery programs.
Interactive Data Tables
Table 1: Examples of Marketed Drugs Containing the Quinazoline Scaffold
| Drug Name | Therapeutic Area | Mechanism of Action |
|---|---|---|
| Gefitinib | Oncology (Lung Cancer) | EGFR Tyrosine Kinase Inhibitor |
| Erlotinib | Oncology (Lung/Pancreatic Cancer) | EGFR Tyrosine Kinase Inhibitor |
| Lapatinib | Oncology (Breast Cancer) | Dual EGFR/HER2 Tyrosine Kinase Inhibitor |
| Afatinib | Oncology (Lung Cancer) | Irreversible ErbB Family Blocker |
| Prazosin | Cardiology (Hypertension) | Alpha-1 Blocker |
Table 2: Diverse Biological Activities of Quinazoline Derivatives
| Biological Activity | Example Application |
|---|---|
| Anticancer | Inhibition of tumor growth |
| Anti-inflammatory | Reduction of inflammation |
| Antibacterial | Treatment of bacterial infections |
| Antiviral | Inhibition of viral replication |
| Antihypertensive | Lowering of blood pressure |
| Analgesic | Pain relief |
| Antifungal | Treatment of fungal infections |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-piperazin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c13-9-1-2-11-10(7-9)12(16-8-15-11)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLUQABTYJZQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Characterization of 6 Bromo 4 Piperazin 1 Yl Quinazoline and Its Analogs
Synthetic Methodologies for the Quinazoline (B50416) Core
The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene (B151609) and pyrimidine (B1678525) rings, is a privileged structure in medicinal chemistry. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of established and novel methodologies.
The synthesis of the quinazoline ring system can be achieved through several classical and modern synthetic routes. Historically, methods like the Bischler synthesis, first reported in 1895, laid the groundwork for quinazoline chemistry. wikipedia.orgopenmedicinalchemistryjournal.com A common and versatile approach begins with appropriately substituted anthranilic acid derivatives or other ortho-substituted anilines.
Modern methods often focus on efficiency, atom economy, and milder reaction conditions, frequently employing transition-metal catalysis or multi-component reactions. nih.govasianpubs.org For instance, copper-catalyzed one-pot tandem reactions have been developed to construct 2-functionalized quinazolines from aldehydes and (2-aminophenyl)methanols. nih.gov Another strategy involves the palladium-catalyzed reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids to yield diverse quinazoline products. organic-chemistry.org Transition-metal-free approaches have also gained prominence, utilizing iodine catalysis for the aerobic oxidative C(sp3)-H amination and C-N cleavage of tertiary amines to form the quinazoline ring. organic-chemistry.orgnih.gov
A summary of common starting materials and reaction types for the quinazoline core is presented below.
| Starting Material | Key Reagents/Catalysts | Reaction Type | Reference |
| 2-Aminobenzonitriles | Aldehydes, Arylboronic acids, Palladium catalyst | Three-component tandem reaction | organic-chemistry.org |
| (2-Bromophenyl)methylamines | Amidine hydrochlorides, Copper catalyst, Air (oxidant) | Cascade reaction (N-arylation, nucleophilic substitution, oxidation) | organic-chemistry.org |
| 2-Aminobenzylamines | Aldehydes, Iodine catalyst, O2 (oxidant) | Aerobic oxidative cyclization | nih.gov |
| 2-Halobenzoic acids | Amidines or Guanidine, Copper catalyst | Ligand-free coupling/cyclization | acs.org |
| o-Nitrobenzylamine | Formic acid, HI, Red phosphorus | Reduction, Condensation, Oxidation | wikipedia.org |
To synthesize 6-bromo-substituted quinazolines, the bromine atom is typically incorporated early in the synthetic sequence, starting with a brominated precursor. The most common starting material is 5-bromoanthranilic acid, where the bromine atom is already in the desired position relative to the amine and carboxylic acid groups that will form the heterocyclic ring.
One documented pathway involves the reaction of 5-bromoanthranilic acid with phenyl isothiocyanate in ethanol (B145695) to produce the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov Another approach starts with the bromination of 2-aminobenzoic acid using N-bromosuccinimide (NBS) to yield 5-bromoanthranilic acid. nih.gov
For the synthesis of 4-substituted quinazolines, a common strategy involves the preparation of a 6-bromo-4-chloroquinazoline (B1286153) intermediate. This is often achieved by first constructing a 6-bromoquinazolin-4(3H)-one, for example, from 5-bromoanthranilic acid and formamide (B127407), followed by chlorination using reagents like phosphorus oxychloride (POCl3). cu.edu.eg This 4-chloro derivative is a highly versatile intermediate, as the chlorine atom at the C-4 position is an excellent leaving group, readily displaced by nucleophiles. wikipedia.orgmdpi.com
A representative reaction scheme for creating the 6-bromo-4-chloroquinazoline intermediate is shown below:
Step 1: 5-Bromo-2-aminobenzoic acid is reacted with formamide under reflux to yield 6-bromoquinazolin-4(3H)-one. cu.edu.eg
Step 2: The resulting 6-bromoquinazolin-4(3H)-one is refluxed with phosphorus oxychloride (POCl3) to afford the key intermediate, 6-bromo-4-chloro-2-(pyridin-3-yl)quinazoline. cu.edu.eg
Introduction of the Piperazine (B1678402) Moiety
The piperazine ring is a common motif in pharmacologically active molecules, often introduced to modulate solubility, basicity, and receptor-binding interactions. nih.gov Its incorporation into the quinazoline scaffold, specifically at the C-4 position, is a critical step in the synthesis of 6-bromo-4-(piperazin-1-yl)quinazoline.
The most straightforward method for introducing the piperazine moiety is through a direct nucleophilic aromatic substitution reaction. This typically involves the reaction of a C-4-activated quinazoline, such as 6-bromo-4-chloroquinazoline, with piperazine. The nitrogen atom of the piperazine acts as the nucleophile, displacing the leaving group (e.g., chloride) at the C-4 position of the quinazoline ring. wikipedia.orgmdpi.com
This reaction is a well-established and efficient method for forming the C-N bond between the quinazoline core and the piperazine ring. The conditions for this reaction can be optimized, but it often proceeds smoothly in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated during the reaction. While direct C-H amination at the C-4 position of quinazoline has been developed using specialized reagents like N-fluorobenzenesulfonimide (NFSI), the use of a 4-halo intermediate remains the more common and direct route for incorporating amines like piperazine. nih.govresearchgate.net
| Quinazoline Substrate | Amine Nucleophile | Reaction Type | Key Feature | Reference |
| 6-Bromo-4-chloroquinazoline | Piperazine | Nucleophilic Aromatic Substitution | Activation of C-4 with a halogen leaving group | cu.edu.egmdpi.com |
| Quinazolin-4(3H)-one | N,N-Dimethylformamide (DMF) | Direct Amination | C-OH bond activation with TsCl | organic-chemistry.org |
| Quinazoline | N-fluorobenzenesulfonimide (NFSI) | Metal-Free C-H Amination | Direct functionalization of C4-H bond | nih.govresearchgate.net |
In some cases, particularly when synthesizing more complex analogs, a multi-step approach is employed. This may involve the pre-synthesis of a substituted piperazine intermediate which is then coupled to the quinazoline core. ontosight.ai For instance, if a specific substituent is desired on the distal nitrogen of the piperazine ring, it is often more efficient to prepare this N-substituted piperazine first and then react it with 6-bromo-4-chloroquinazoline.
This strategy prevents potential side reactions and simplifies purification, as the final coupling step joins two well-defined molecular fragments. Such multi-step sequences are common in the synthesis of drug candidates and complex molecular probes, allowing for the systematic variation of substituents on the piperazine ring. nih.gov An example could involve reacting piperazine with an alkyl halide to create an N-alkylpiperazine, which is then used in the nucleophilic substitution reaction with the 4-chloroquinazoline (B184009) intermediate.
Derivatization and Analog Preparation
Once the core structure of this compound is assembled, a wide array of analogs can be prepared through derivatization. These modifications can occur at several positions, but most commonly involve the second nitrogen atom of the piperazine moiety or substitutions at the C-2 position of the quinazoline ring.
For example, the free N-H group on the piperazine ring can be readily acylated, alkylated, or used in reductive amination reactions to introduce a variety of functional groups. nih.gov This allows for the exploration of structure-activity relationships by systematically altering the properties of the substituent. The synthesis of 6-Bromo-4-[4-(but-3-yn-1-yl)piperazin-1-yl]quinazoline is a specific example of such derivatization, where an alkyne-containing chain is attached to the piperazine nitrogen, providing a handle for further "click" chemistry modifications. cymitquimica.com
Furthermore, the synthesis can be designed to incorporate diversity at the C-2 position. By starting with a different reagent in the initial ring-forming step (e.g., using nicotinoyl chloride instead of formamide), a 2-pyridyl group can be installed. cu.edu.eg The resulting 6-bromo-2-(pyridin-3-yl)-4-(piperazin-1-yl)quinazoline can then be further derivatized. Researchers have synthesized large libraries of such analogs by reacting a 6-bromo-4-hydrazinylquinazoline (B1605640) intermediate with various aldehydes to form hydrazones, or by coupling the 4-chloro intermediate with a range of substituted amines and other nucleophiles. cu.edu.egresearchgate.netresearchgate.net
| Parent Compound | Reagent/Reaction Type | Position of Derivatization | Resulting Analog Class | Reference |
| This compound | Alkyl halides / Alkylation | Piperazine N-4 | N-Alkylpiperazine derivatives | cymitquimica.com |
| 6-Bromo-2-phenyl-3-amino-quinazolin-4(3H)-one | Aldehydes / Condensation | Quinazoline N-3 | N-3 substituted acetamides | researchgate.net |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | Alkyl halides / S-Alkylation | Quinazoline C-2 (via thiol) | S-Alkyl thioether derivatives | nih.gov |
| 6-Bromo-4-hydrazinyl-2-(pyridin-3-yl)quinazoline | Substituted aldehydes / Condensation | Quinazoline C-4 (via hydrazide) | Hydrazone derivatives | cu.edu.eg |
Synthesis of N-Substituted Piperazine Analogs (e.g., 4-Methylpiperazine, 4-Ethylpiperazine)
The primary route to N-substituted piperazine analogs of this compound involves the nucleophilic aromatic substitution of a 4-haloquinazoline precursor, typically 6-bromo-4-chloroquinazoline. This reaction is a cornerstone for introducing diversity at the C-4 position of the quinazoline ring. acs.orgresearchgate.net
The synthesis commences with the chlorination of a corresponding 6-bromoquinazolin-4-one, often using reagents like phosphoryl chloride (POCl₃), to yield the highly reactive 6-bromo-4-chloroquinazoline intermediate. acs.org This intermediate is then subjected to a reaction with an appropriate N-substituted piperazine, such as 4-methylpiperazine or 4-ethylpiperazine. The reaction is typically carried out in a suitable solvent, such as an alcohol or acetonitrile, and often in the presence of a base like diisopropylethylamine (DIPEA) to neutralize the hydrogen chloride generated during the reaction. nih.govrsc.org
For instance, the synthesis of 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline (B1269575) is achieved by reacting 6-bromo-4-chloroquinazoline with 1-methylpiperazine. uni.lu The nitrogen atom of the piperazine ring acts as a nucleophile, displacing the chlorine atom at the C-4 position of the quinazoline core. This method is efficient and modular, allowing for the creation of a library of analogs by simply varying the N-substituted piperazine reactant.
Table 1: Synthesis of N-Substituted Piperazine Analogs
| Starting Material | Reagent | Product | Typical Conditions |
|---|---|---|---|
| 6-Bromo-4-chloroquinazoline | 1-Methylpiperazine | 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline | Solvent (e.g., Acetonitrile), Base (e.g., DIPEA), Room Temp to Reflux |
Further Modifications on the Quinazoline Ring (e.g., Halogenation, Alkylation, Arylation)
The this compound structure serves as a versatile intermediate for further modifications, particularly on the quinazoline ring itself. The bromine atom at the C-6 position is a key functional handle for various cross-coupling reactions. nih.govmdpi.com
Halogenation: While the parent compound is already brominated, further halogenation or the exchange of the bromine atom can be achieved. Halogenated quinazolines are valuable intermediates for metal-catalyzed carbon-carbon and carbon-heteroatom bond formations. nih.govmdpi.com The reactivity order in such coupling reactions is generally C-I > C-Br >> C-Cl, making the 6-bromo position highly suitable for subsequent functionalization. mdpi.com
Alkylation: Alkylation can be performed on the quinazoline ring through several methods. Direct C-H alkylation of quinazoline N-oxides via radical oxidative coupling has been developed, offering a way to introduce alkyl groups at positions like C-4 under metal-free conditions. rsc.org For pre-halogenated systems like 6-bromoquinazoline, the bromine can be replaced with an alkyl group using palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which involves an organozinc reagent. nih.govmdpi.com
Arylation: The introduction of aryl groups onto the quinazoline ring is a common strategy to expand chemical diversity. The bromine atom at the C-6 position is ideally suited for palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura coupling (using arylboronic acids) or the Heck coupling. nih.govorganic-chemistry.org These methods allow for the formation of a C-C bond between the quinazoline C-6 and an incoming aryl group, yielding 6-aryl-substituted quinazolines. organic-chemistry.orgnih.gov Such reactions tolerate a wide range of functional groups on the aryl partner, enabling the synthesis of complex molecules. sciforum.net
Spectroscopic and Analytical Characterization Techniques for Structural Confirmation
The unambiguous structural confirmation of this compound and its analogs relies on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and elemental composition. nih.govnih.govorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the structure of these compounds in solution.
¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For a typical this compound derivative, characteristic signals are observed for the quinazoline ring protons, which appear in the aromatic region (typically δ 7.5-8.5 ppm). nih.gov The protons on the piperazine ring usually appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm). cu.edu.egmdpi.com If an N-alkyl group like methyl or ethyl is present on the piperazine, its protons will give rise to distinct signals in the upfield region (e.g., a singlet around δ 2.3 ppm for a methyl group). nih.gov
¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The quinazoline ring carbons resonate in the downfield region (δ 110-165 ppm), with the carbonyl-like carbon (C-4) being particularly deshielded. nih.gov The piperazine ring carbons appear in the aliphatic region (δ 40-60 ppm). The presence of substituents is confirmed by corresponding signals; for example, a methyl carbon on the piperazine would appear around δ 21 ppm. nih.gov
Table 2: Representative NMR Data for 6-Bromoquinazoline Derivatives
| Nucleus | Functional Group | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Quinazoline Ring Protons | 7.5 - 8.5 |
| ¹H | Piperazine Ring Protons | 2.5 - 4.0 |
| ¹H | N-CH₃ on Piperazine | ~2.3 |
| ¹³C | Quinazoline Ring Carbons | 110 - 165 |
| ¹³C | Piperazine Ring Carbons | 40 - 60 |
| ¹³C | N-CH₃ on Piperazine | ~21 |
Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. nih.govcu.edu.eg
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry is essential for determining the molecular weight and elemental formula of the synthesized compounds. nih.gov
MS and ESI-MS: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for these types of molecules. It typically shows the protonated molecular ion peak [M+H]⁺, which allows for the confirmation of the molecular mass. rsc.orgsoton.ac.uk The isotopic pattern of this peak is also characteristic, especially due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 Da (e.g., [M+H]⁺ and [M+H+2]⁺). preprints.org
HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the compound, confirming that the synthesized molecule has the correct atomic composition. rsc.orgnih.gov For example, the calculated mass for a specific formula can be compared to the experimentally found mass to validate the structure. rsc.org
Table 3: Predicted Mass Spectrometry Data for 6-bromo-4-(4-methylpiperazin-1-yl)quinazoline
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₆BrN₄⁺ | 307.05528 |
| [M+Na]⁺ | C₁₃H₁₅BrN₄Na⁺ | 329.03722 |
Data derived from computational predictions. uni.lu
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimentally determined percentages are compared with the theoretically calculated values for the proposed chemical formula. A close agreement between the found and calculated values (typically within ±0.4%) serves as strong evidence for the purity and correct elemental composition of the synthesized compound. orientjchem.org
Table 4: Example of Elemental Analysis Data Presentation
| Compound | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| Hypothetical Analog | C₁₅H₁₅N₅O | Calculated | 62.28 | 5.23 | 24.21 |
| Found | 62.15 | 5.29 | 24.16 |
This table illustrates the typical format for reporting elemental analysis results. orientjchem.org
Structure Activity Relationship Sar Studies of 6 Bromo 4 Piperazin 1 Yl Quinazoline Derivatives
Impact of Bromine Substitution at C-6 on Biological Activity
The presence of a halogen atom, specifically bromine, at the C-6 position of the quinazoline (B50416) ring is a critical determinant of biological activity for many derivatives. nih.govnih.gov Studies have consistently shown that this substitution can significantly enhance the therapeutic potential, particularly in the context of anticancer agents. nih.govmdpi.com The introduction of a bromine atom at C-6 is considered a key feature that can improve the anticancer effects of the quinazoline scaffold. nih.gov
For example, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines was synthesized and evaluated for in vitro cytotoxicity against human cancer cell lines. mdpi.com Within this series, the derivative N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) was identified as a highly potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ value of 0.096 μM. mdpi.com This compound also demonstrated significant anticancer activity against the MCF-7 breast cancer cell line, with an IC₅₀ of 2.49 μM. mdpi.com
Role of the Piperazine (B1678402) Ring and its Substitutions on Pharmacological Profiles
The piperazine ring is a frequently incorporated structural motif in drug discovery, largely due to its versatile binding properties and its ability to improve physicochemical characteristics of a molecule, such as solubility and bioavailability. researchgate.netmdpi.com As a privileged scaffold, it is found in numerous biologically active compounds across various therapeutic areas. jocpr.comgalaxypub.co In the context of quinazoline derivatives, the piperazine moiety at the C-4 position acts as a crucial linker and allows for the introduction of diverse substituents to modulate pharmacological activity. researchgate.netgalaxypub.co
The basicity of the two nitrogen atoms in the piperazine ring allows for the incorporation of different substituent groups, which can significantly alter the compound's interaction with biological targets. researchgate.netresearchgate.net The replacement of the N-substituted piperazine fragment with other cyclic amines, such as piperidine (B6355638) or morpholine (B109124), often results in a significant decrease or a complete loss of cytotoxic activity, underscoring the importance of the piperazine core itself. nih.govacs.org
Modifications at the distal nitrogen atom of the piperazine ring are a primary strategy for optimizing the potency and selectivity of 6-bromo-4-(piperazin-1-yl)quinazoline derivatives. The nature of the substituent—whether it be an alkyl, aryl, or acyl group—can drastically alter the pharmacological profile.
Studies have demonstrated that the N-substitution on the piperazine ring can accommodate a wide variety of groups, including substituted indole (B1671886) rings, without negatively impacting binding affinity for certain receptors. nih.gov For instance, the introduction of an N-methylpiperazine group is a common strategy used in kinase inhibitors to enhance water solubility and/or target affinity. researchgate.net The importance of this position is highlighted in studies where replacing an N-substituted piperazine with morpholine or piperidine led to a marked reduction in activity. acs.org
The electronic and steric properties of the substituent play a key role. In one series of 2-(benzimidazol-2-yl)-3-arylquinoxalines, compounds containing an N-methylpiperazine fragment showed a significant increase in cytotoxic effects against several cancer cell lines. nih.gov This suggests that small alkyl groups can be favorable for certain activities. The introduction of larger aryl or heterocyclic groups, often connected via linkers, has also proven to be a successful strategy for enhancing affinity and selectivity for specific targets, such as dopamine (B1211576) receptors. nih.gov
The table below illustrates how different substitutions on the piperazine nitrogen can affect the biological activity of quinazoline-based compounds.
| Base Scaffold | Piperazine N-Substituent | Biological Activity / Finding | Reference |
| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | Methyl | Significant increase in cytotoxic effect against M-HeLa, MCF-7, HuTu 80, and A549 cancer lines. | nih.gov |
| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | None (replaced by piperidine) | Significant decrease or complete loss of cytotoxic activity. | nih.govacs.org |
| 2-(Benzimidazol-2-yl)-3-arylquinoxaline | None (replaced by morpholine) | Significant decrease or complete loss of cytotoxic activity. | nih.govacs.org |
| Various Kinase Inhibitors | Methyl | Often used to improve water solubility and/or target affinity. | researchgate.net |
| 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series | Substituted Indole Rings (via linker) | Maintained high affinity and selectivity for the D3 receptor. | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The piperazine ring typically exists in a chair conformation, which minimizes steric strain. The flexibility of this ring allows it to adopt different orientations, which can be crucial for optimal binding to a biological target. The two nitrogen atoms and the substituents attached to them influence the conformational equilibrium of the ring. The piperazine scaffold provides a versatile backbone that allows medicinal chemists to design molecules while retaining its fundamental basicity and structural orientation. jocpr.com The ability of the piperazine ring to act as a linker between two parts of a drug scaffold is a key aspect of its function in drug design. researchgate.net This structural role is essential for positioning other pharmacophoric groups correctly within a receptor's binding site.
Effects of Substitutions on the Quinazoline Core Beyond C-6 and C-4
While the C-6 and C-4 positions are critical, modifications at other sites on the quinazoline core also play a significant role in modulating biological activity. SAR studies have explored substitutions at the C-2, C-5, C-7, and C-8 positions, revealing that these sites can tolerate or even require specific functional groups to enhance potency.
C-2 Position: The C-2 position is a common site for modification. Introducing small, lipophilic groups at this position can increase activity. nih.gov For example, in a series of 6,7-disubstituted-quinazolin-5,8-diones, bromo, methyl, and methoxy (B1213986) substitutions at the C-2 position of an arylamino group attached to the quinazoline core increased topoisomerase inhibitory activity. nih.gov Conversely, placing a thioalkyl fragment at the C-2 position has also been shown to increase activity. nih.gov
C-5 and C-7 Positions: Electron-releasing groups at the C-5 and/or C-6 positions of the quinazoline ring can enhance activity. nih.gov The insertion of electron-donating groups at the 6 and 7 positions has been shown to increase the antiproliferative activity of some quinazoline derivatives. nih.gov However, in other cases, substitution at the C-7 position has led to a loss of activity. acs.org
C-8 Position: The C-8 position has also been investigated. In the development of tankyrase inhibitors, substitutions at the C-8 position of quinazolin-4-ones were found to improve potency. researchgate.net
The following table summarizes the observed effects of substitutions at various positions on the quinazoline core.
| Position on Quinazoline Core | Type of Substituent | Observed Effect on Activity | Reference |
| C-2 | Small lipophilic groups (e.g., methyl) | May increase activity | nih.gov |
| C-2 | Thioalkyl fragment | Increased activity | nih.gov |
| C-5 / C-6 | Electron-releasing groups | Enhances activity | nih.gov |
| C-6 / C-7 | Electron-donating groups (e.g., dimethoxy) | Increased antiproliferative activity | nih.gov |
| C-7 | Bromo | Loss of antibacterial activity | acs.org |
| C-8 | Various groups | Can improve potency (e.g., tankyrase inhibitors) | researchgate.net |
This table is interactive and can be sorted by clicking on the column headers.
Identification of Key Pharmacophoric Features for Desired Activities
Based on extensive SAR studies, a general pharmacophore model for biologically active this compound derivatives can be proposed. The key features essential for activity typically include:
The Quinazoline Core: This bicyclic aromatic system serves as the fundamental scaffold, providing the rigid framework necessary for orienting other functional groups.
The C-4 Piperazine Moiety: This group is crucial for activity, often acting as a linker to a second pharmacophoric region. The basic nitrogen atoms of the piperazine ring are often involved in key interactions with the biological target. Developing the lipophilic character at the C-4 position is often desired for novel inhibitory affinity. nih.gov
The C-6 Bromine Atom: The presence of a halogen, particularly bromine, at this position frequently enhances potency, especially for anticancer agents, likely by participating in specific interactions within the target's binding pocket or by modulating the electronic properties of the quinazoline ring. nih.govnih.gov
N-Substitution on Piperazine: The substituent on the distal nitrogen of the piperazine ring is a critical point for modification to achieve selectivity and high potency. The optimal substituent varies depending on the target but often involves small alkyl groups or larger aryl groups that can engage in additional binding interactions. nih.govnih.gov
Together, these features define the essential structural requirements for the biological activity of this class of compounds, guiding the rational design of new and more effective therapeutic agents.
Preclinical Biological Activities and Therapeutic Potential of 6 Bromo 4 Piperazin 1 Yl Quinazoline Analogs
Anticancer/Antiproliferative Activity
The quinazoline (B50416) core is a well-established pharmacophore in the design of anticancer agents, with several FDA-approved drugs like gefitinib (B1684475) and erlotinib (B232) built upon this structure. nih.gov The presence of a halogen, such as bromine, at the 6-position of the quinazoline ring has been shown to enhance anticancer effects. nih.gov Analogs of 6-bromo-4-(piperazin-1-yl)quinazoline have been extensively evaluated for their ability to inhibit cancer cell growth, induce cell death, and demonstrate efficacy in preclinical models.
A primary method for assessing the anticancer potential of new compounds is to evaluate their cytotoxicity against a panel of human cancer cell lines. Analogs of this compound have demonstrated a broad spectrum of antiproliferative activity.
For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized and tested for their cytotoxic effects. cu.edu.eg One derivative, a 4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)quinazoline, showed notable efficacy against the AU-565 breast cancer cell line with an IC50 value of 1.54 µM. cu.edu.eg Another analog from a different series, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 of 2.49 µM. mdpi.com
Similarly, other research has focused on 6-bromoquinazolin-4(3H)-one derivatives. One such compound, 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one, was identified as a potent agent against MCF-7 and SW480 (colon cancer) cell lines, with IC50 values of 15.85 µM and 17.85 µM, respectively. nih.gov This particular compound showed greater potency than the established drug erlotinib against the MCF-7 cell line. nih.gov
Quinazoline derivatives incorporating a piperazine (B1678402) moiety have also shown outstanding activity against cell lines such as A549 (lung cancer), HepG2 (liver cancer), K562 (chronic myelogenous leukemia), and PC-3 (prostate cancer). mdpi.com The data from various studies highlights the potential of these analogs as broad-spectrum anticancer agents.
Below is an interactive table summarizing the in vitro cytotoxicity of selected 6-bromo-quinazoline analogs against various cancer cell lines.
| Compound Name | Cancer Cell Line | IC50 (µM) |
| 4-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl) quinazoline derivative | AU-565 (Breast) | 1.54 |
| 4-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl) quinazoline derivative | MDA-MB-231 (Breast) | 2.67 |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | MCF-7 (Breast) | 2.49 |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one | SW480 (Colon) | 17.85 |
| 4-(4-(hydrazinylidenemethyl)-2-methoxy-6-(piperidin-1-ylmethyl)phenol)quinazoline congener | MDA-MB-231 (Breast) | 1.75 |
| 2-(6-bromo-2-(pyridin-3-yl)quinazolin-4-yl)-N-cyclohexylhydrazine-1-carbo-thioamide | HepG2 (Liver) | 10.40 |
| 2-(6-bromo-2-(pyridin-3-yl)quinazolin-4-yl)-N-cyclohexylhydrazine-1-carbo-thioamide | HCT-116 (Colon) | 3.37 |
Note: The table presents a selection of data from available research. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Beyond simply inhibiting proliferation, effective anticancer agents often induce programmed cell death, or apoptosis, in cancer cells. Several studies have demonstrated that 6-bromo-quinazoline analogs can trigger this crucial process.
For example, the compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) was shown to induce apoptosis in leukemia cell lines L1210, HL-60, and U-937. nih.gov The induction of apoptosis was confirmed through DNA fragmentation assays and fluorescence microscopy. nih.gov Furthermore, a newly synthesized quinazoline derivative, compound 18 in one study, was found to induce apoptosis in MGC-803 gastric cancer cells, which was associated with a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.net
In addition to apoptosis, these compounds can interfere with the normal progression of the cell cycle. The same compound 18 was also observed to cause cell cycle arrest at the G2/M phase in MGC-803 cells. nih.govresearchgate.net Another study involving a 4-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)quinazoline derivative and a 4(4-(hydrazinylidenemethyl)-2-methoxy-6-(piperidin-1-ylmethyl)phenol)quinazoline congener investigated their effects on cell cycle progression in breast cancer cell lines. cu.edu.eg A different quinazoline derivative, compound 6e, was found to arrest the cell cycle of MCF-7 cells at the G1 phase. mdpi.com This disruption of the cell cycle prevents cancer cells from dividing and proliferating.
To evaluate the in vivo potential of anticancer compounds, researchers often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. While specific xenograft data for this compound itself is limited in the provided context, the methodology for related quinazoline derivatives offers insight into how such studies are conducted.
In a typical study, human cancer cells, such as MGC-803 gastric cancer cells, are implanted subcutaneously into mice. nih.govresearchgate.net Once tumors reach a certain size, the mice are treated with the test compound. nih.govresearchgate.net The efficacy of the treatment is assessed by monitoring tumor volume and weight over time, as well as the body weight of the mice to gauge toxicity. nih.govresearchgate.net For example, a novel quinazoline derivative, compound 18, was evaluated in a gastric cancer xenograft model and was found to significantly decrease the average tumor volume and weight without affecting the body weight of the mice, indicating good in vivo antitumor efficacy. nih.govresearchgate.net
Another study on novel quinazoline derivatives as EGFR/HER2 inhibitors used NCI-H1975 lung cancer xenografts in mice to evaluate in vivo antitumor efficacy. nih.gov These preclinical models are a critical step in determining whether a promising compound from in vitro studies has the potential to be effective in a whole-organism setting.
Antimicrobial Activity
In addition to their anticancer properties, quinazoline derivatives have been explored for their potential to combat microbial infections. nih.gov The versatile quinazoline scaffold can be modified to exhibit activity against a range of bacteria and fungi.
Various 6-bromoquinazolinone derivatives have been synthesized and screened for their antibacterial activity. researchgate.net For example, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and its precursor showed significant antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus species) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. mediresonline.org The zones of inhibition were found to be in the range of 10-16 mm. mediresonline.org Notably, the synthesized compounds demonstrated higher activity against Staphylococcus aureus than the standard drug ciprofloxacin. mediresonline.org
Another study reported the synthesis of new quinazoline derivatives from an 8-bromo-2-chloroquinazoline (B592065) scaffold that showed significant antibacterial activity, particularly against E. coli. researchgate.net The structural features of these analogs contribute to their ability to inhibit bacterial growth, making them promising candidates for the development of new antibacterial agents.
Below is an interactive table summarizing the antibacterial activity of selected 6-bromo-quinazoline analogs.
| Compound Name | Bacterial Strain | Activity |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Staphylococcus aureus | High |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Staphylococcus aureus | Higher than Ciprofloxacin |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Bacillus species | High |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Escherichia coli | High |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Klebsiella pneumonia | High |
The antifungal potential of 6-bromo-quinazoline analogs has also been investigated. One study synthesized a novel ligand, 6-bromo-2-[(4-(3-chlorophenyl)piperazine-1-yl)methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one, and its metal chelates, which were then tested for antifungal activity against various fungi. researchgate.net Another similar study investigated 6-bromo-2[(4-(2,3-dichlorophenyl))piperazin-1-yl)methyl]-3-[8-hydroxyquinoline-5-yl]-3-quinazolin-4-one and its transition metal chelates, which also demonstrated antifungal properties. researchgate.net
Furthermore, research on 6-bromo-4-ethoxyethylthio quinazoline revealed high antifungal activities against plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Some quinazolinone derivatives have shown excellent activity against Aspergillus niger and Candida albicans. biomedpharmajournal.org These findings suggest that the 6-bromo-quinazoline scaffold is a promising starting point for the development of novel antifungal agents.
Antitubercular Activity (e.g., against Mycobacterium tuberculosis)
Quinazoline derivatives have emerged as a promising class of compounds in the search for new antitubercular agents, demonstrating notable activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.govnih.gov Research has focused on synthesizing and evaluating various analogs for their minimum inhibitory concentration (MIC) against different Mtb strains.
A series of quinazolinone-based pyridine (B92270) derivatives were synthesized and tested for their antimycobacterial activities. nih.gov Among these, compounds featuring a trifluoromethyl or a nitro moiety displayed promising anti-TB action against both drug-sensitive and drug-resistant strains, with MIC values ranging from 0.31 to 19.13 μM. nih.gov Molecular docking studies suggest that these potent compounds may exert their effect by inhibiting the mycobacterial membrane protein Large 3 (MmpL3). nih.gov
Further studies on 2,3-disubstituted quinazolinone derivatives revealed that the substitution pattern at the second and third positions is crucial for antitubercular activity. dovepress.com Compounds with amido, thioamido, and guanidino groups at the 3-position of the quinazolinone nucleus exhibited MICs ranging from 6.25 to 100 µg/mL against Mtb. dovepress.com In contrast, other substitutions at these positions resulted in a loss of activity. dovepress.com
Another study on 4-anilinoquinazolines and their quinoline (B57606) analogs identified compounds with significant inhibitory effects on Mtb. While 6,7-dihydroxy and 6,7-dimethoxy quinazoline compounds showed some activity, the inclusion of a fluorine substitution on the distal phenyl ring markedly increased potency. nih.gov
The following table summarizes the antitubercular activity of selected quinazoline analogs.
| Compound Type | Target Organism | Activity (MIC) | Reference |
| Quinazolinone-based pyridine derivatives (4e, 4f) | M. tuberculosis (drug-sensitive & resistant) | 0.31 - 19.13 µM | nih.gov |
| 2,3-disubstituted quinazolinones (5a-e, 8a-c) | M. tuberculosis | 6.25 - 100 µg/mL | dovepress.com |
| 4-(S-Butylthio)quinazoline (3c) | Atypical mycobacteria | More active than isoniazid | nih.gov |
Antiviral Activity (e.g., anti-HIV, anti-HCV, anti-Japanese Encephalitis virus)
The versatility of the quinazoline scaffold extends to antiviral applications, with various analogs demonstrating efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Japanese Encephalitis Virus (JEV). mdpi.comgoogle.com
One study highlighted synthesized quinazoline artemisinin (B1665778) hybrids that showed potent activity against cytomegalovirus, with EC50 values of 0.15–0.21 μM, which was 12–17 times more potent than the standard drug ganciclovir (B1264) (EC50 = 2.6 μM). mdpi.com Furthermore, certain 2,4-disubstituted quinazoline derivatives have been identified as having high anti-influenza virus activity, with IC50 values below 10 μM. mdpi.com
Research into benzo[g]quinazoline (B13665071) derivatives has shown their effectiveness against human rotavirus Wa strain. mdpi.com Several compounds from this series exhibited significant reduction percentages (50-66%) of the virus. mdpi.com The antiviral activity of quinazolines has also been noted against the cucumber mosaic virus, with some derivatives showing protective activities of 55.1% and 56.8%, comparable to commercial drugs. mdpi.com
The table below presents data on the antiviral activity of specific quinazoline analogs.
| Compound/Analog | Virus | Activity Metric | Value | Reference |
| Quinazoline artemisinin hybrids | Cytomegalovirus | EC50 | 0.15–0.21 µM | mdpi.com |
| 2,4-disubstituted quinazoline derivatives | Influenza A virus | IC50 | < 10 µM | mdpi.com |
| Benzo[g]quinazolines (1, 3, 9) | Human rotavirus Wa strain | Reduction Percentage | 50 - 66% | mdpi.com |
| 2-Sulfanylquinazolines (26a,b) | Tobacco mosaic virus | EC50 | 156.4 and 138.1 µg/ml | nih.gov |
Anti-inflammatory Activity
Quinazoline derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.com These compounds have been shown to target key mediators of the inflammatory response.
A study on pyrazolo[1,5-a]quinazolines identified several compounds that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. nih.govmdpi.com Two of the most potent compounds, 13i and 16, exhibited IC50 values below 50 µM and were predicted to be ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3. nih.gov
In another study, novel fluorinated quinazolinones incorporating triazole, thiadiazole, and oxadiazole rings were synthesized and evaluated for their in vitro anti-inflammatory activity. Several of these compounds showed interesting activity and a good binding affinity for the COX-2 enzyme. orientjchem.org
The anti-inflammatory potential of 3-naphtalene-substituted quinazolinone derivatives has also been demonstrated, with a 6-bromo-substituted derivative being the most potent, showing 19.69–59.61% inhibition in an anti-inflammatory assay. mdpi.com Furthermore, a series of newer quinazolinone analogs, including azetidinone and thiazolidinone derivatives, were synthesized and screened for their anti-inflammatory activity. Among them, a 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one derivative (compound 21) showed the highest activity with 32.5% inhibition. nih.gov
The following table summarizes the anti-inflammatory activity of various quinazoline analogs.
| Compound/Analog | Mechanism/Assay | Activity | Reference |
| Pyrazolo[1,5-a]quinazolines (13i, 16) | Inhibition of NF-κB | IC50 < 50 µM | nih.gov |
| 6-bromo-substituted-quinazolinone | Anti-inflammatory assay | 19.69–59.61% inhibition | mdpi.com |
| Compound 21 (thiazolidinone derivative) | Anti-inflammatory assay | 32.5% inhibition | nih.gov |
| QA-2 and QA-6 | Carrageenan induced paw edema | 82.75% and 81.03% reduction in paw edema | fabad.org.tr |
Anticonvulsant Activity
The quinazoline nucleus is a well-established pharmacophore for anticonvulsant activity, with derivatives showing promise in preclinical models of epilepsy. nih.govresearchgate.net Research in this area has focused on synthesizing novel analogs and evaluating their efficacy and neurotoxicity.
Novel fluorinated quinazolines have been designed and evaluated for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES)-induced seizure tests. nih.gov Some of these compounds showed significant protection against seizures. Similarly, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated in the pentylenetetrazole (PTZ)-induced seizure model in mice, with several compounds demonstrating a reduction in the number of seizures. mdpi.com
One study of newly synthesized quinazoline derivatives found that compounds with a butyl substitution at position 3 had a significant effect on preventing the spread of seizure discharge and on raising the seizure threshold. nih.gov Three compounds (8, 13, and 19) from this series provided 100% protection against PTZ-induced convulsions and were found to be more potent than the standard drug ethosuximide. nih.gov
Another investigation into ((E)-3-(5-((substitutedphenylamino) methyl)-1,3,4-thiadiazol-2-yl)-2styrylquinazolin-4(3H)-one derivatives found that eight of the synthesized compounds (QNM-1, QNM-2, QNM-4, QNM-6, QNM-9, QNM-11, QNM-13, and QNM-15) provided seizure protection at a dose of 100 mg/kg. ijpscr.info
The table below presents data on the anticonvulsant activity of selected quinazoline analogs.
| Compound Series | Seizure Model | Activity | Reference |
| Fluorinated quinazolines (5a–j) | scPTZ and MES | Anticonvulsant activity observed | nih.gov |
| Quinazoline derivatives (8, 13, 19) | PTZ-induced convulsions | 100% protection | nih.gov |
| QNM series (QNM-1, 2, 4, 6, 9, 11, 13, 15) | MES convulsion | Seizure protection at 100 mg/kg | ijpscr.info |
| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizures | 16.67% to 100% protection | mdpi.com |
Antimalarial Activity
Quinazoline derivatives have been identified as a promising scaffold for the development of new antimalarial agents, showing activity against various strains of Plasmodium falciparum. nih.gov
A series of 4-amino 2-anilinoquinazolines were optimized for activity against P. falciparum and were also found to be effective against the zoonotic P. knowlesi. deakin.edu.au These compounds were potent against a range of P. falciparum parasites that are resistant to clinically available antimalarial drugs. deakin.edu.au
In another study, novel quinazolinone-2-carboxamide derivatives were identified as orally efficacious antimalarials. acs.org Structure-activity relationship (SAR) studies led to a 95-fold improvement in potency from the initial hit compound, resulting in a potent inhibitor with in vivo efficacy in a humanized mouse model of P. falciparum malaria. acs.org
Furthermore, 2,3-substituted quinazolin-4(3H)-one derivatives based on the structure of febrifugine (B1672321) exhibited antimalarial activities against Plasmodium berghei in mice at a dose of 5 mg/kg. nih.gov
The following table summarizes the antimalarial activity of selected quinazoline analogs.
| Compound Type | Target Organism | Activity | Reference |
| 4-amino 2-anilinoquinazolines | P. falciparum, P. knowlesi | Potent activity against drug-resistant strains | deakin.edu.au |
| Quinazolinone-2-carboxamide derivative (19f) | P. falciparum (3D7 strain) | IC50 = 25 nM | acs.org |
| 2,3-substituted quinazolin-4(3H)-ones | P. berghei | Active at 5 mg/kg in mice | nih.gov |
Antihypertensive Activity
Quinazoline derivatives are well-known for their antihypertensive properties, with several analogs like prazosin, terazosin, and doxazosin (B1670899) being established α1-adrenergic receptor antagonists. nih.govresearchgate.netnih.gov Research has continued to explore new analogs with improved efficacy and duration of action.
A series of novel substituted quinazolin-4(3H)-one derivatives were synthesized and screened for their antihypertensive activities. researchgate.net Several of these compounds demonstrated a hypotensive effect and were found to be more active than the reference drug prazosin. researchgate.net Another study on new quinazoline derivatives also reported compounds with better α1-adrenergic receptor blocking activity than other compounds in the same series. japsonline.comjapsonline.com
The synthesis of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives also yielded compounds with significant antihypertensive activity. tandfonline.com One compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20), was identified as the most potent in the series. tandfonline.com
The table below presents data on the antihypertensive activity of selected quinazoline analogs.
| Compound Series/Type | Mechanism/Model | Activity | Reference |
| Substituted quinazolin-4(3H)-ones (2a, 2c, 4a, 4d, 5d, 6a & 6b) | In vivo screening | Hypotensive effect, better than prazosin | researchgate.net |
| Quinazoline derivatives (4a & 4e) | α1-adrenergic receptor blocking | Better activity than other synthesized compounds | japsonline.comjapsonline.com |
| Compound 20 (sulfonamide derivative) | Non-invasive blood pressure (NIBP) | Most potent in the series | tandfonline.com |
| 2-piperidino-4-amino-6,7-dimethoxyquinazolines | Intravenous administration in rats | Some compounds as potent as prazosin | nih.gov |
Other Noteworthy Preclinical Biological Activities (e.g., Antioxidant, Multidrug Resistance Reversal)
Beyond the aforementioned activities, quinazoline analogs have demonstrated potential in other therapeutic areas, including antioxidant effects and the reversal of multidrug resistance.
Several studies have investigated the antioxidant properties of quinazoline derivatives. sapub.orgorientjchem.org Quinazolinone–vanillin derivatives, for instance, have shown excellent scavenging capacity against DPPH and nitric oxide radicals, with some compounds being more effective than the common antioxidant vanillin. sapub.org The antioxidant activity of these compounds is attributed to the presence of the quinazolin-4(3H)-one ring fused with other heterocyclic systems. sapub.org
While less extensively detailed in the provided search results, the diverse biological activities of quinazolines suggest their potential in modulating various cellular pathways, which could contribute to overcoming multidrug resistance in cancer therapy. The broad spectrum of activities, including anticancer effects, hints at this possibility. mdpi.comnih.gov
The following table summarizes other noteworthy biological activities of quinazoline analogs.
| Compound Type | Biological Activity | Key Findings | Reference |
| Quinazolinone–vanillin derivatives (5 and 6) | Antioxidant | Excellent scavenging capacity against DPPH and Nitric oxide | sapub.org |
| Quinazoline derivatives (5 and 6) | Antioxidant | Good activity with maximum scavenging of free radicals | orientjchem.org |
Molecular Mechanisms and Target Identification Preclinical
Kinase Inhibition Profiles
No specific kinase inhibition profile data for 6-Bromo-4-(piperazin-1-yl)quinazoline was found in the reviewed literature. Research on quinazoline-based kinase inhibitors typically involves derivatives with additional functional groups to achieve potent and selective inhibition. cu.edu.egnih.gov
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
While the 6-bromo-quinazoline scaffold is a component of known EGFR inhibitors, no direct data on the EGFR kinase inhibitory activity (e.g., IC50 values) of this compound is available in the public domain. nih.govresearchgate.net Studies on related structures show that substitutions on the piperazine (B1678402) ring or elsewhere on the quinazoline (B50416) core are critical for EGFR binding and inhibition. cu.edu.eg
Aurora Kinase Inhibition (e.g., Aurora-A, Aurora-B, Aurora-C)
There is no published research detailing the specific inhibitory activity of this compound against Aurora kinases. The literature describes other, more complex quinazoline derivatives as inhibitors of this kinase family. nih.govmdpi.comresearchgate.net
Platelet-Derived Growth Factor (PDGF) Receptor Inhibition
Specific data on the inhibition of PDGF receptors by this compound is not available. Research in this area has focused on derivatives that include the 4-(piperazin-1-yl)quinazoline template but feature significant modifications, such as N-substituted-thio-carbamoyl groups on the piperazine ring and different substituents at the C-6 and C-7 positions. researchgate.netnih.gov
Other Kinase Targets and Associated Signaling Pathways
No data from broad kinase screening panels or specific assays for other kinase targets involving this compound could be located. While related 6-bromo-quinazoline derivatives have been investigated for activity against targets like VEGFR-2, this information is not directly applicable to the specified compound. cu.edu.eg
Receptor Binding and Modulation
No specific receptor binding assays or modulation data for this compound were identified, apart from the general context of kinase inhibition. One study on a related compound, 6-bromo-4-(furan-2-yl)quinazolin-2-amine, identified it as an antagonist for the A2A adenosine (B11128) receptor, but this molecule is structurally distinct from this compound. nih.gov
Cellular Signaling Pathway Modulation
Information regarding the modulation of specific cellular signaling pathways by this compound is not available in the scientific literature. Such studies are typically conducted on compounds after they have been identified as potent inhibitors of a specific molecular target.
Enzyme Inhibition (e.g., DprE1)
There is no available scientific literature or preclinical data that demonstrates or describes the inhibition of the enzyme DprE1 by this compound.
Apoptotic Pathway Modulation (e.g., Caspase-3 activation)
There is no available scientific literature or preclinical data that demonstrates or describes the modulation of apoptotic pathways, specifically the activation of Caspase-3, by this compound. While some hybrid molecules containing a quinazolinone structure have been shown to induce apoptosis through Caspase-3 activation, these findings are not directly applicable to the specific compound . rsc.org
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how small molecules, such as 6-Bromo-4-(piperazin-1-yl)quinazoline and its derivatives, interact with protein targets.
Molecular docking studies have been instrumental in analyzing the interactions of 6-bromo-quinazoline derivatives with key protein kinases involved in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases. nih.govnih.gov The quinazoline (B50416) scaffold is a well-established core for kinase inhibitors, and the bromo-substitution at the 6-position can enhance these interactions. nih.govnih.gov
EGFR Interaction: Docking studies of 6-bromo-quinazoline derivatives into the ATP-binding site of EGFR have shown that the quinazoline core is essential for affinity. nih.gov The nitrogen atoms (N-1 and N-3) of the quinazoline ring often form crucial hydrogen bonds with key methionine residues (e.g., Met793) in the hinge region of the kinase. nih.gov The 4-anilino moiety, a common feature in many EGFR inhibitors, extends into a hydrophobic pocket, while substitutions at the 6 and 7-positions can further modulate binding affinity. nih.gov For derivatives of 6-bromo-quinazoline, interactions are observed with key residues, establishing hydrogen bonds that anchor the ligand in the active site. nih.govresearchgate.net
Aurora Kinase Interaction: Aurora kinases are serine/threonine kinases that play a vital role in cell division, making them attractive targets for cancer therapy. mdpi.com Quinazoline derivatives have been designed and evaluated as inhibitors of these kinases. mdpi.commdpi.com Docking simulations indicate that the nitrogen atom of the quinazolinone ring can form a conserved hydrogen bond with the amino acid residue Ala213 in the active site of Aurora kinase A. mdpi.com The substituent at the N3 position can form van der Waals interactions with Thr217, a critical residue for conferring inhibitor specificity. mdpi.com The 6-bromo substitution can influence the electronic properties and binding orientation within the active site.
Computational docking not only predicts the interaction patterns but also estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). Lower binding energy values suggest a more stable and favorable interaction between the ligand and the protein.
For derivatives of 6-bromo-quinazoline, docking studies have quantified their binding potential with EGFR. For instance, certain 6-bromo-3-phenylquinazolin-4(3H)-one derivatives have shown calculated binding energies of -6.7 kcal/mol and -5.3 kcal/mol against EGFR. nih.govresearchgate.net These values are often compared to standard inhibitors like Erlotinib (B232) to gauge relative potency. nih.govresearchgate.net The predicted binding mode typically involves the quinazoline core interacting with the hinge region of the kinase, a common feature for this class of inhibitors. nih.gov The piperazine (B1678402) group at the 4-position can also form additional interactions, further stabilizing the complex.
| Compound Derivative | Target Protein | Predicted Binding Energy (kcal/mol) |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | EGFR | -6.7 nih.govresearchgate.net |
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) | EGFR | -5.3 nih.govresearchgate.net |
This table presents example binding energies for derivatives of the 6-bromo-quinazoline scaffold to illustrate predicted affinities from molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov For quinazoline derivatives, QSAR studies are employed to predict their anticancer activity and guide the design of new, more potent analogs. biointerfaceresearch.com
These models use molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic properties). biointerfaceresearch.com By developing a QSAR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity. For instance, QSAR models have been developed for quinazoline derivatives against breast cancer cell lines, demonstrating a good correlation between the predicted and observed biological activities. biointerfaceresearch.com These studies help identify which structural features, such as substitutions on the quinazoline ring, are critical for inhibitory activity. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations provide valuable information about a molecule's stability, electronic properties, and reactivity.
For 6-bromo-quinazoline derivatives, DFT analysis has been performed at levels such as B3LYP/6–31 + G(d, p) to understand their molecular properties. nih.govresearchgate.net These calculations can determine various chemical reactivity indices, including total energy (E-total), hardness (η), and electrophilicity (ω). researchgate.net Such parameters help in assessing the thermodynamic stability and kinetic reactivity of the compounds. For example, a comparative DFT study showed that one 6-bromo-quinazoline derivative was thermodynamically more stable than another, providing insights into their relative properties. nih.govresearchgate.net DFT can also be used to compute theoretical vibrational spectra (e.g., IR spectra), which can then be compared with experimental data for structural validation. nih.govresearchgate.net
| Compound Derivative | Total Energy (Hartree) | Hardness (η, eV) | Electrophilicity (ω, eV) |
| 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one (8a) | -3946.24 | 2.35 | 1.41 |
| 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one (8c) | -3833.11 | 2.28 | 1.57 |
This table showcases example chemical reactivity indices calculated for 6-bromo-quinazoline derivatives using DFT, as reported in the literature. researchgate.net
Molecular Dynamics (MD) Simulations to Elucidate Binding Stability and Conformational Changes
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and observe any conformational changes.
For complexes of 6-bromo-quinazoline derivatives with targets like EGFR, MD simulations have been performed to evaluate conformational stability. nih.govresearchgate.net Key metrics analyzed during these simulations include the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand, which indicates how much the structure deviates from its initial docked pose. A stable RMSD over the simulation time suggests a stable binding. Furthermore, the analysis of hydrogen bonds throughout the simulation provides insights into the persistence of key interactions that hold the ligand in the active site. nih.govresearchgate.net For example, simulations revealed that a specific 6-bromo-quinazoline derivative formed a stable number of hydrogen bonds (between 0 and 2) during the simulation with EGFR. nih.gov
Prediction of Druglikeness (Computational aspects)
Before a compound can be considered a potential drug candidate, it is essential to evaluate its "druglikeness," which refers to its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and compliance with established guidelines like Lipinski's Rule of Five. These properties are often predicted computationally to filter out compounds that are likely to fail in later stages of drug development. nih.gov
For quinazoline-piperazine derivatives, in silico tools are used to calculate key molecular properties. researchtrend.net These include:
Molecular Weight (MW): Affects absorption and distribution.
LogP: An indicator of the molecule's lipophilicity, which influences solubility and membrane permeability.
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Important for binding and solubility.
Topological Polar Surface Area (TPSA): Relates to membrane permeability.
Number of Rotatable Bonds: Indicates molecular flexibility. researchtrend.net
Derivatization and Analog Development Strategies
Rational Design Principles for Novel 6-Bromo-4-(piperazin-1-yl)quinazoline Analogs
The rational design of new analogs is deeply rooted in understanding the structure-activity relationships (SAR) of the quinazoline (B50416) scaffold. The quinazoline core is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer effects. nih.gov Several key principles guide the design of novel analogs:
Substitution at Key Positions: SAR studies have shown that substitutions at the 2, 3, and 6-positions of the quinazoline ring are crucial for modulating biological activity. ijmpr.in The presence of a halogen, such as bromine at the 6-position, has been shown to enhance the anticancer properties of quinazoline derivatives. nih.gov
Target-Specific Modifications: Design often focuses on a specific biological target. For instance, in designing inhibitors for enzymes like Epidermal Growth Factor Receptor (EGFR), moieties are strategically added to improve hydrophobic and electronic interactions within the enzyme's active site. nih.gov A common approach involves introducing groups at the C4-position, such as the piperazine (B1678402) ring, which can be further substituted to explore interactions with the target protein.
Bioisosteric Replacement: This principle involves substituting one part of the molecule with a chemical group that has similar physical or chemical properties, with the goal of enhancing a desired property. For example, replacing a functional group with another to improve metabolic stability while retaining binding affinity.
Conformational Rigidity: Introducing constraints to the molecular structure can lock it into a bioactive conformation, which can lead to higher potency and selectivity. This might involve creating cyclic structures or introducing double bonds.
A study on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines illustrates these principles, where various substitutions on the phenyl moiety at the 4-position were evaluated. It was found that electron-withdrawing groups led to higher inhibitory activity against EGFR compared to electron-donating groups. nih.gov
Table 1: Design Principles for this compound Analogs
| Design Principle | Rationale | Example Application | Reference |
|---|---|---|---|
| Halogenation at C6-Position | Enhances anticancer activity through improved electronic and hydrophobic interactions. | The core 6-bromo substitution on the quinazoline ring. | nih.gov |
| Substitution at C4-Position | Allows for extensive modification to probe the binding pocket of target enzymes and improve selectivity. | Introduction of the piperazin-1-yl group and its subsequent derivatization. | nih.gov |
| Modification of the Piperazine Ring | Enables fine-tuning of solubility, pharmacokinetic properties, and target engagement. | Adding various alkyl or aryl groups to the distal nitrogen of the piperazine moiety. | mdpi.com |
| Targeting Specific Kinases (e.g., EGFR) | Rational design of substituents to interact with key amino acid residues in the kinase active site. | Synthesis of 4-anilino-quinazoline derivatives to mimic known EGFR inhibitors. | nih.gov |
Scaffold Hybridization Approaches with Other Bioactive Moieties
Molecular hybridization is an innovative strategy that involves combining two or more pharmacophores into a single molecule. rsc.org This approach aims to create hybrid compounds with multimodal activity, potentially leading to synergistic effects, improved potency, and the ability to overcome drug resistance. rsc.org For the this compound scaffold, hybridization can involve linking it to other known bioactive fragments.
Commonly employed hybridization strategies include:
Linking with other Heterocycles: Fusing or linking the quinazoline core with other biologically active heterocyclic rings like triazoles, thiazolidinones, or pyridines. For example, combining a quinazolinone scaffold with a triazole moiety has been explored to enhance anticancer activity. rsc.org
Combination with Natural Products: Incorporating fragments from natural products known for their therapeutic properties can yield novel hybrids with unique biological profiles.
Creation of Dual-Target Inhibitors: By merging pharmacophores known to inhibit different biological targets, it is possible to design single molecules that can modulate multiple pathways involved in a disease. This is a particularly attractive strategy in complex diseases like cancer. nih.gov A study focused on designing dual-target inhibitors for PARP1 and BRD4 utilized a quinazolin-4(3H)-one scaffold as a starting point for chemical optimization. nih.gov
The core idea is that the resulting hybrid molecule may interact with multiple targets or have a mechanism of action that is a combination of the individual pharmacophores, leading to an improved therapeutic outcome. rsc.org
Table 2: Examples of Scaffold Hybridization with Quinazoline Core
| Hybridized Moiety | Therapeutic Goal | Mechanism/Rationale | Reference |
|---|---|---|---|
| Thiazolidin-4-one | Anticancer | Combines the pharmacophoric features of both quinazolinone and thiazolidinone scaffolds. | rsc.org |
| Triazole | Anticancer | The triazole moiety is known to enhance the biological activity of many scaffolds. | rsc.org |
| Piperazine | Antimicrobial, Antitumor | The piperazine ring is a common linker and pharmacophore in many bioactive compounds. | ijpras.com |
| Allylphenyl quinoxaline (B1680401) | Anticancer | Combination of quinazolinone and quinoxaline pharmacophores to develop novel anticancer agents. | rsc.org |
Lead Optimization Strategies based on SAR and Computational Findings
Once an initial "hit" or "lead" compound is identified, lead optimization is employed to refine its properties into a viable drug candidate. This process heavily relies on Structure-Activity Relationship (SAR) studies and computational chemistry. nih.gov
Structure-Activity Relationship (SAR): SAR involves systematically modifying the structure of the lead compound and evaluating the effect of these changes on biological activity. For 6-bromo-quinazoline derivatives, SAR studies have provided critical insights. For example, analysis of various substitutions on the quinazoline-4(3H)-one scaffold revealed that the nature and position of substituents significantly impact anticancer activity. researchgate.net In one study, an aliphatic linker at the SH position of a quinazolinone derivative resulted in the most potent compound against MCF-7 and SW480 cancer cell lines. nih.gov
Computational Findings:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For quinazoline derivatives, docking studies are used to understand how they bind to the active site of target enzymes like EGFR. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the design of new analogs with improved binding affinity. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interactions predicted by docking. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity, enabling the prediction of the potency of newly designed analogs before their synthesis.
A lead optimization campaign for quinazoline derivatives targeting Alzheimer's disease successfully used these strategies to design and synthesize a series of compounds with significant inhibitory activity against key enzymes. nih.gov The most active compound was identified through pharmacological evaluation and its binding mode was confirmed with in-silico molecular modeling. nih.gov This iterative process of synthesis, biological testing, and computational analysis is central to optimizing a lead compound.
Future Research Directions
Exploration of Novel Therapeutic Applications (Preclinical)
While the primary focus for many quinazoline (B50416) derivatives has been oncology, the structural motifs of 6-Bromo-4-(piperazin-1-yl)quinazoline suggest its potential utility in other therapeutic areas. Future preclinical research should aim to broaden the scope of its investigated biological activities.
Antiparasitic Activity: Recent studies have demonstrated the efficacy of quinazolinone derivatives featuring a piperazine (B1678402) ring against parasites like Toxoplasma gondii. nih.govacs.org Preclinical models of toxoplasmosis could be employed to evaluate if this compound can inhibit parasite replication and invasion, potentially offering a new line of treatment. nih.govacs.org
Antiviral Properties: The quinazoline core is present in compounds tested for antiviral activity, including against the influenza virus and Hepatitis C. mdpi.com Future studies should include screening this compound against a panel of viruses to identify any potential inhibitory effects.
Anti-inflammatory Effects: Given that some quinazoline derivatives exhibit anti-inflammatory properties, it is rational to investigate this compound in preclinical models of inflammation. mdpi.comresearchgate.net Cellular assays measuring inflammatory cytokine production and animal models of inflammatory diseases could reveal novel therapeutic avenues.
Neurodegenerative Diseases: As kinase signaling pathways are also implicated in neurodegenerative diseases, exploring the effect of this compound on targets relevant to conditions like Alzheimer's or Parkinson's disease could be a valuable long-term research goal.
The following table summarizes potential novel applications and the corresponding preclinical models for investigation.
| Therapeutic Area | Potential Target/Mechanism | Suggested Preclinical Models |
| Antiparasitic | Inhibition of parasite invasion and replication | In vitro assays with Toxoplasma gondii; Murine models of acute infection. nih.govacs.org |
| Antiviral | Inhibition of viral replication enzymes | Cell-based viral replication assays (e.g., influenza, HCV). mdpi.com |
| Anti-inflammatory | Modulation of inflammatory signaling pathways | Lipopolysaccharide (LPS)-stimulated macrophage assays; Animal models of arthritis. mdpi.comresearchgate.net |
| Neuroprotection | Inhibition of kinases involved in neuronal apoptosis | Cellular models of oxidative stress; Transgenic mouse models of neurodegeneration. |
Advanced Preclinical Characterization Methodologies
To build a comprehensive preclinical profile of this compound, future research must employ a suite of advanced characterization methodologies. This goes beyond initial efficacy studies to understand the compound's mechanism of action, selectivity, and pharmacokinetic properties.
Kinome Profiling: To understand its selectivity, the compound should be screened against a broad panel of human kinases. This will identify its primary targets and potential off-targets, which is crucial for predicting both efficacy and potential side effects. Several FDA-approved quinazoline-based drugs target kinases like EGFR, HER2, and VEGFR. cu.edu.egekb.eg
Target Engagement Assays: Cellular thermal shift assays (CETSA) and other biophysical techniques can confirm that the compound binds to its intended target within a cellular context. This provides direct evidence of target engagement and helps correlate binding affinity with cellular activity.
High-Content Imaging and Analysis: This technology can be used to assess the compound's effects on multiple cellular parameters simultaneously, such as cell cycle progression, apoptosis induction, and morphological changes. Studies on similar compounds have successfully used these methods to demonstrate cell cycle arrest at the G2/M phase. nih.gov
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Rigorous PK/PD studies in animal models are essential to understand the relationship between drug concentration and its biological effect over time. This data is critical for establishing a potential therapeutic window and designing future clinical trials.
Development of Highly Selective and Potent Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and will be pivotal in optimizing the therapeutic properties of this compound. mdpi.com Future research should focus on the systematic modification of the core structure to develop analogs with improved potency, selectivity, and drug-like properties.
Modification of the Piperazine Moiety: The piperazine ring offers a straightforward point for modification. Introducing various substituents can modulate the compound's interaction with the target's binding site, as well as alter its solubility and pharmacokinetic profile.
Exploration of the 6-Position: While the 6-bromo substituent is known to confer potency, exploring other halogen or small lipophilic groups at this position could fine-tune activity and selectivity. nih.gov SAR studies on related quinazolines have shown that electron-withdrawing groups at this position can enhance inhibitory activity. nih.gov
Bioisosteric Replacement: The quinazoline core itself or the piperazine linker can be replaced with other heterocyclic systems (bioisosteres) to explore new chemical space and potentially discover novel binding modes or improved properties.
Computational Modeling: Molecular docking and molecular dynamics simulations can guide the rational design of new analogs. By modeling the binding of this compound into the active sites of various kinases (like EGFR), researchers can predict which modifications are most likely to improve binding affinity and selectivity. nih.govresearchgate.net
The table below outlines a potential strategy for analog development.
| Structural Position | Proposed Modifications | Rationale |
| Piperazine Ring | Addition of small alkyl groups, aryl groups, or polar functional groups. | To probe the binding pocket for additional interactions and modulate physicochemical properties. |
| 6-Position | Substitution of bromine with other halogens (Cl, F) or small groups (CN, CF3). | To optimize electronic and steric interactions and improve metabolic stability. nih.gov |
| Quinazoline Core | Replacement with quinoline (B57606), pyrimidine (B1678525), or other nitrogen-containing heterocycles. | To explore novel intellectual property and potentially improve selectivity or pharmacokinetic profiles. |
Addressing Preclinical Challenges and Opportunities
The translation of a promising compound from the laboratory to the clinic is fraught with challenges. Proactively addressing these during preclinical development is crucial for success.
Overcoming Drug Resistance: A major challenge in cancer therapy is the development of drug resistance, often through mutations in the target kinase. nih.gov Future studies should evaluate this compound and its analogs against cell lines harboring known resistance mutations (e.g., EGFR T790M). nih.gov The development of irreversible or covalent inhibitors by incorporating a reactive group could be a key opportunity to overcome resistance.
Improving Bioavailability: Oral bioavailability is a desirable property for many drugs. Preclinical formulation studies and the synthesis of prodrugs could be explored to improve the absorption and distribution of the parent compound.
Selectivity and Off-Target Effects: As identified through kinome profiling, off-target activities can lead to toxicity. The opportunity lies in using SAR to design analogs that minimize binding to problematic off-targets while retaining or improving on-target potency.
Combination Therapies: Exploring the synergistic effects of this compound with other established therapeutic agents is a significant opportunity. mdpi.com Preclinical studies could investigate combinations with standard chemotherapy or other targeted agents to potentially achieve greater efficacy and prevent the emergence of resistance.
By systematically pursuing these future research directions, the scientific community can fully characterize the therapeutic potential of this compound, optimize its properties, and pave the way for its potential development as a novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 6-Bromo-4-(piperazin-1-yl)quinazoline?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves refluxing 6-bromo-4-chloroquinazoline with piperazine in glacial acetic acid (~3–4 hours), followed by recrystallization in ethanol to isolate the product. TLC (cyclohexane:ethyl acetate, 2:1) is used to confirm purity .
- Key Parameters : Reaction temperature (100–120°C), molar ratio of reagents (1:1.2 for quinazoline:piperazine), and purification via column chromatography (silica gel, methanol/dichloromethane) .
Q. How is this compound characterized post-synthesis?
- Analytical Techniques :
- Spectroscopy : H NMR (DMSO-d) for proton environments (e.g., δ 2.51 ppm for piperazine methylene), FT-IR (C-Br stretch at ~528 cm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to confirm purity (>98%) .
- Mass Spectrometry : HR-MS for molecular weight verification (e.g., [M+H] at 308.03 m/z) .
Q. What are optimal solubility and storage conditions for this compound?
- Solubility : Soluble in DMSO (10 mM stock), sparingly soluble in water. Co-solvents like ethanol or PEG-400 enhance aqueous solubility .
- Storage : Store at 2–8°C in amber vials to prevent photodegradation. Lyophilized powders remain stable for >12 months .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scaled-up production?
- Strategies :
- Use microwave-assisted synthesis to reduce reaction time (30–60 minutes) while maintaining yield (~75–80%) .
- Implement gradient recrystallization (ethanol/water mixtures) to eliminate byproducts like unreacted piperazine .
- Monitor reaction progress via in-situ FT-IR to identify intermediate formation .
Q. How to resolve contradictions between in vitro bioactivity and in silico predictions?
- Case Study : If antifungal assays (e.g., against F. graminearum) show lower activity than computational docking predictions (e.g., binding to CYP51), validate via:
- Dose-response curves to confirm IC values .
- Metabolite profiling (LC-MS) to detect off-target degradation .
- Molecular dynamics simulations (100 ns trajectories) to assess binding stability under physiological conditions .
Q. What computational methods predict target interactions for this compound?
- Approaches :
- Docking studies (AutoDock Vina) with homology-modeled targets (e.g., adenosine A receptor) to identify key residues (e.g., Asn253, Glu169) .
- QSAR models using descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .
- Free energy perturbation (FEP) to evaluate substituent effects on binding affinity .
Q. How to design derivatives for improved pharmacokinetics?
- Modification Strategies :
- Piperazine substitution : Replace with morpholine for enhanced blood-brain barrier penetration .
- Bromine replacement : Introduce electron-withdrawing groups (e.g., -CF) to modulate metabolic stability .
- Prodrug approaches : Esterify the quinazoline core to improve oral bioavailability .
Q. How to analyze structure-activity relationships (SAR) for antifungal activity?
- Methodology :
- Synthesize analogs with varied substituents (e.g., alkylthio, pyrazole) and test against fungal strains (e.g., C. mandshurica) at 50 µg/mL .
- Correlate bioactivity (IC) with electronic (Hammett σ) and steric (Taft ES) parameters via multivariate regression .
- Perform X-ray crystallography (e.g., PDB: 8DU3) to visualize interactions with fungal enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
